3-Bromo-N2,6-dimethylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N2,6-dimethylpyridine-2,5-diamine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyridine ring, along with two amino groups. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N2,6-dimethylpyridine-2,5-diamine typically involves the bromination of 2,6-dimethylpyridine. The process can be carried out by reacting 2,6-dimethylpyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually conducted at elevated temperatures to ensure complete bromination. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically obtained through a series of purification steps, including distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N2,6-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reactions are usually conducted in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed. The reactions are carried out in inert solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the pyridine ring.
Reduction Reactions: Products include dehalogenated pyridines and reduced derivatives of the pyridine ring.
Scientific Research Applications
3-Bromo-N2,6-dimethylpyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-N2,6-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
3-Bromo-N2,6-dimethylpyridine-2,5-diamine can be compared with other similar compounds, such as:
2-Bromo-4-methylpyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Bromo-2,6-dimethylpyridine: Lacks the amino groups, resulting in different chemical properties and uses.
2,6-Dimethylpyridine: The parent compound without bromine substitution, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H10BrN3 |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
3-bromo-2-N,6-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H10BrN3/c1-4-6(9)3-5(8)7(10-2)11-4/h3H,9H2,1-2H3,(H,10,11) |
InChI Key |
UUBUIAIOOCKSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1N)Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.